

# "2,4-Dichloro-6-methoxyquinoline CAS number and molecular weight"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,4-Dichloro-6-methoxyquinoline

Cat. No.: B1349136

[Get Quote](#)

## In-depth Technical Guide: 2,4-Dichloro-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **2,4-Dichloro-6-methoxyquinoline**, a halogenated quinoline derivative. The document details its chemical and physical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. A thorough experimental protocol for its synthesis is provided, alongside in-depth crystallographic data that elucidates its solid-state structure. While direct biological activity data for this specific compound is limited in publicly accessible literature, this guide includes established protocols for evaluating the cytotoxicity of quinoline derivatives, laying the groundwork for future research into its potential therapeutic applications. The guide also presents a hypothetical signaling pathway and an experimental workflow for assessing anticancer activity, providing a conceptual framework for further investigation.

### Chemical and Physical Properties

**2,4-Dichloro-6-methoxyquinoline** is a solid, off-white crystalline compound. Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for researchers.

Property	Value	Reference(s)
CAS Number	70049-46-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>7</sub> Cl <sub>2</sub> NO	<a href="#">[1]</a>
Molecular Weight	228.07 g/mol	<a href="#">[1]</a>
Appearance	Off-white needles	<a href="#">[3]</a>
Melting Point	Not reported	
Boiling Point	327.9 ± 37.0 °C (Predicted)	<a href="#">[1]</a>
Density	1.384 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>

## Synthesis

The synthesis of **2,4-Dichloro-6-methoxyquinoline** can be achieved through a one-pot reaction from an aryl amine, malonic acid, and phosphorus oxychloride.[\[3\]](#)

## Experimental Protocol

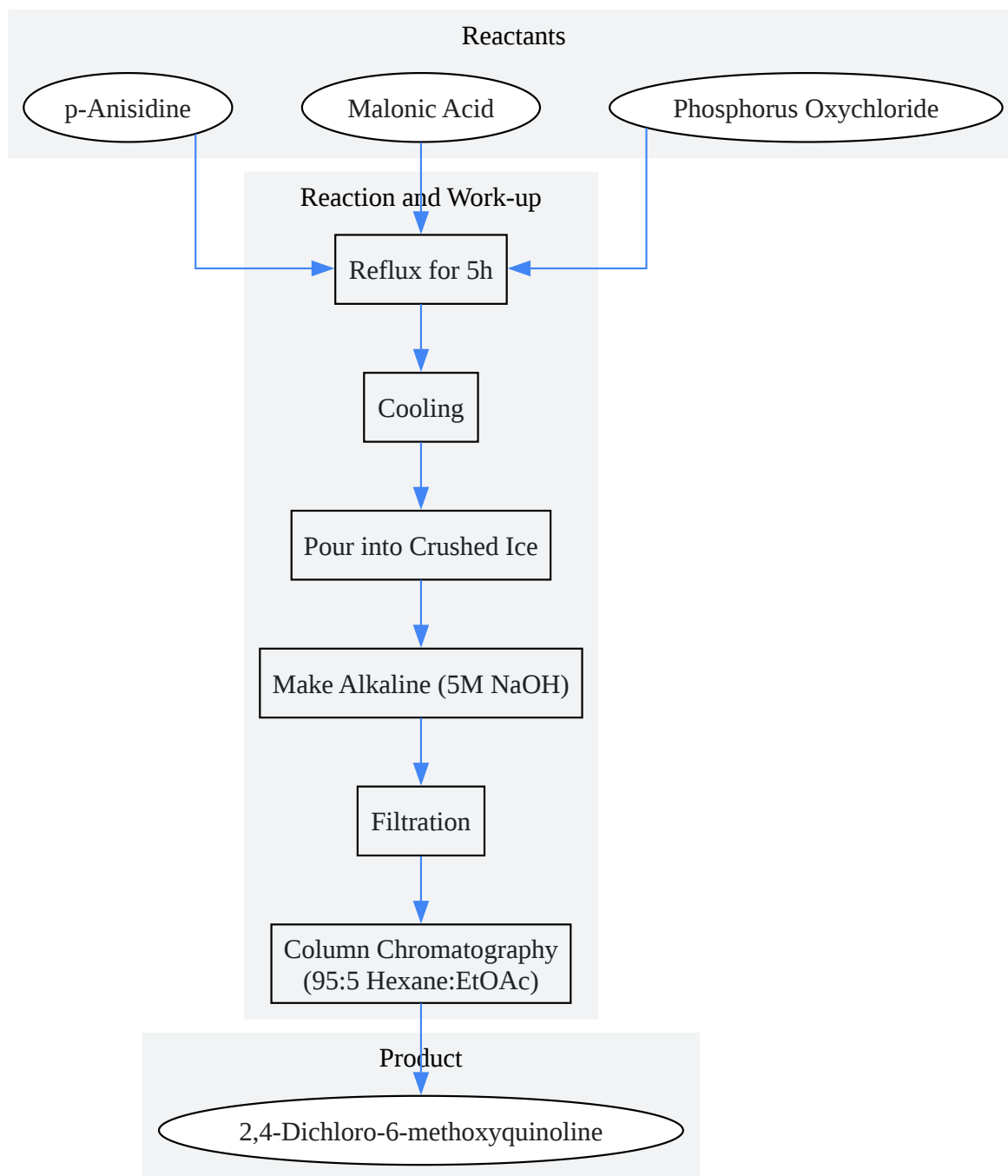
Materials:

- p-Anisidine (10 mmol)
- Malonic acid (15 mmol)
- Phosphorus oxychloride (20 ml)
- Crushed ice
- 5 M Sodium hydroxide
- Hexane
- Ethyl acetate (EtOAc)

Procedure:

- A mixture of p-anisidine (10 mmol) and malonic acid (15 mmol) is heated under reflux in phosphorus oxychloride (20 ml) with stirring for 5 hours.[3]
- After the reaction is complete, the mixture is cooled to room temperature.[3]
- The cooled mixture is then poured into crushed ice with vigorous stirring.[3]
- The solution is made alkaline by the addition of 5 M sodium hydroxide.[3]
- The resulting crude product, a brown solid, is collected by filtration.[3]
- Purification of the crude product is performed using column chromatography with a mobile phase of 95:5 hexane-EtOAc. This yields the pure **2,4-Dichloro-6-methoxyquinoline** as off-white needles.[3]

## Synthesis Workflow



[Click to download full resolution via product page](#)

A flowchart illustrating the synthesis of **2,4-Dichloro-6-methoxyquinoline**.

## Crystallographic Data

The solid-state structure of **2,4-Dichloro-6-methoxyquinoline** has been determined by single-crystal X-ray diffraction.[3] The compound crystallizes in a triclinic system. The detailed crystallographic data are presented below.

Parameter	Value	Reference(s)
Crystal System	Triclinic	[3]
Space Group	P-1	[3]
a (Å)	7.431(2)	[3]
b (Å)	8.889(2)	[3]
c (Å)	9.083(4)	[3]
$\alpha$ (°)	116.660(19)	[3]
$\beta$ (°)	102.301(2)	[3]
$\gamma$ (°)	104.150(14)	[3]
Volume (Å <sup>3</sup> )	482.5(3)	[3]
Z	2	[3]
Radiation	Mo K $\alpha$	[3]
Temperature (K)	290(2)	[3]

## Biological Activity and Potential Applications

While specific biological activity data for **2,4-Dichloro-6-methoxyquinoline** is not readily available in the current literature, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of activities, including anticancer properties.[4] The cytotoxicity of a similar quinoline derivative has been reported, suggesting that **2,4-Dichloro-6-methoxyquinoline** may also possess cytotoxic effects.[5]

## Experimental Protocols for Cytotoxicity Assessment

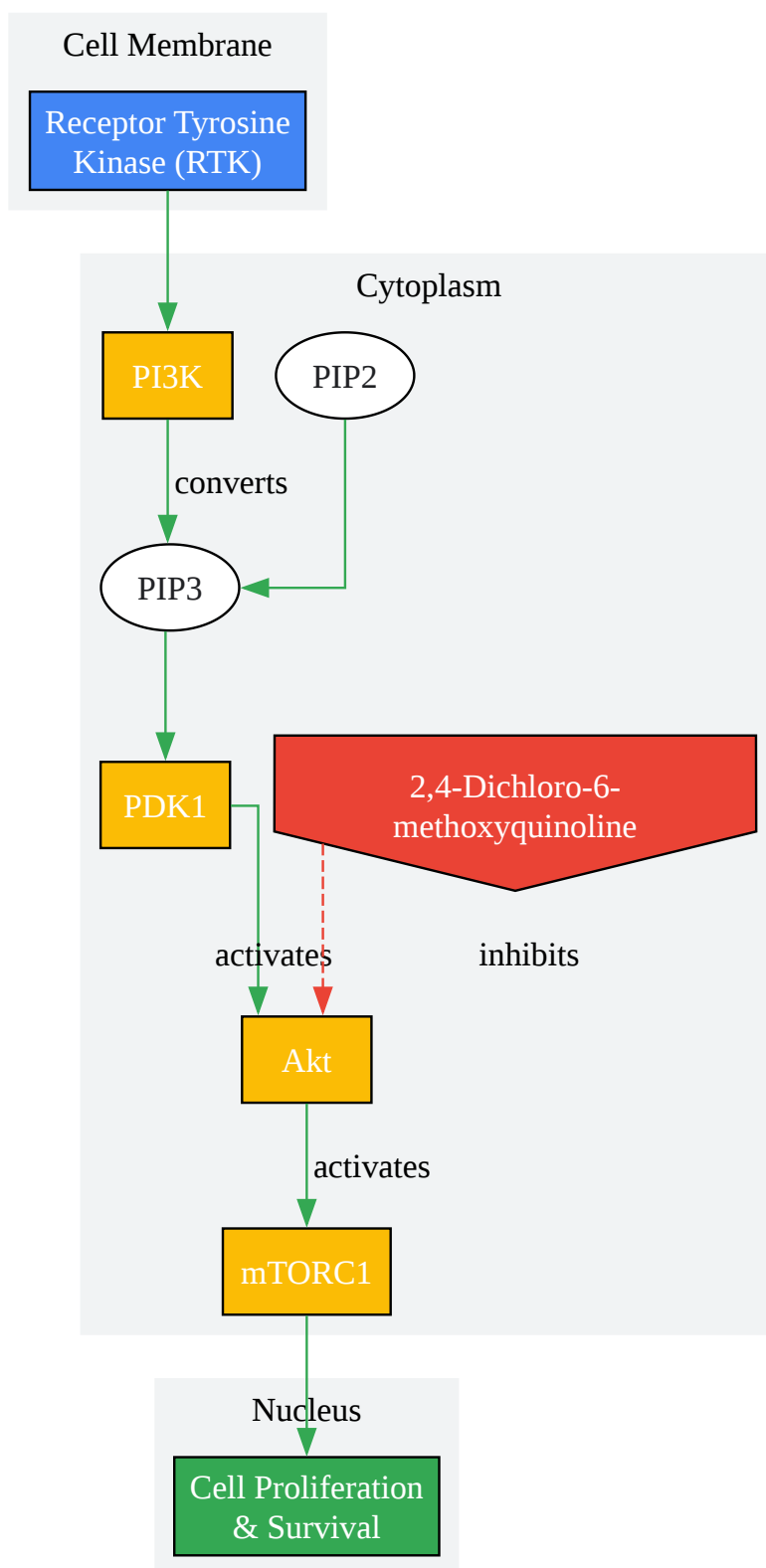
To facilitate further research into the biological potential of **2,4-Dichloro-6-methoxyquinoline**, a standard protocol for determining its cytotoxicity against cancer cell lines is provided below.

#### MTT Assay Protocol:

- **Cell Seeding:** Seed cancer cells (e.g., HeLa, MCF-7, or A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **2,4-Dichloro-6-methoxyquinoline** in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
- **Incubation:** Incubate the plate for 48-72 hours.
- **MTT Addition:** Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
- **Formazan Solubilization:** Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%).

## Hypothetical Signaling Pathway

Given the known mechanisms of other quinoline-based anticancer agents, it is plausible that **2,4-Dichloro-6-methoxyquinoline** could exert its effects by modulating key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

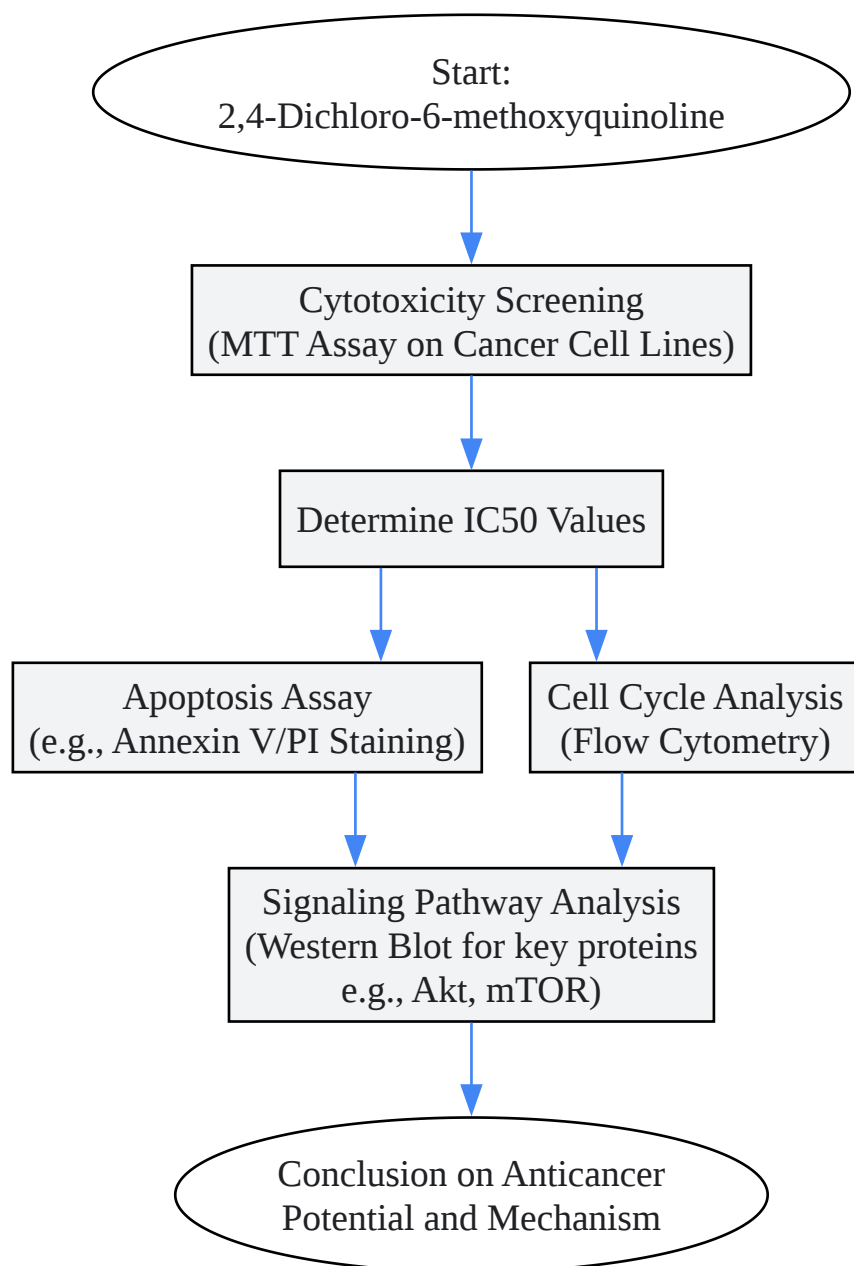


[Click to download full resolution via product page](#)

A hypothetical signaling pathway potentially modulated by the compound.

## Experimental Workflow for Anticancer Activity Assessment

A logical workflow for the initial assessment of the anticancer properties of **2,4-Dichloro-6-methoxyquinoline** is outlined below. This workflow progresses from initial cytotoxicity screening to more detailed mechanistic studies.



[Click to download full resolution via product page](#)

A proposed experimental workflow for evaluating anticancer effects.



## Conclusion

**2,4-Dichloro-6-methoxyquinoline** is a readily synthesizable compound with a well-defined solid-state structure. While its biological activities remain to be fully elucidated, its quinoline core suggests potential for further investigation as a cytotoxic agent. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and oncology, facilitating future studies to unlock the therapeutic potential of this and related compounds.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. benchchem.com [benchchem.com]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. 2,4-Dichloro-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["2,4-Dichloro-6-methoxyquinoline CAS number and molecular weight"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349136#2-4-dichloro-6-methoxyquinoline-cas-number-and-molecular-weight]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)